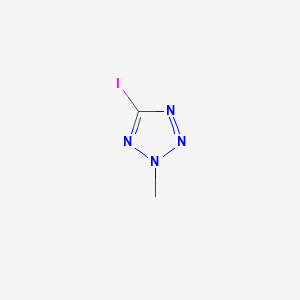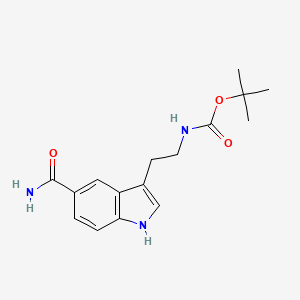
N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The Boc group can be selectively removed to expose the amine group for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Deprotected amine, which can be further functionalized.
科学的研究の応用
N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine involves its interaction with specific molecular targets and pathways. The Boc group protects the amine during reactions, allowing for selective functionalization of other parts of the molecule. Upon removal of the Boc group, the exposed amine can interact with biological targets, potentially leading to therapeutic effects .
類似化合物との比較
N-Boc-pyrrolidine-3-carboxylic acid: Another Boc-protected amine used in organic synthesis.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in metal-catalyzed cross-coupling reactions.
Uniqueness: N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine is unique due to its indole scaffold, which imparts diverse biological activities and potential therapeutic applications . The presence of the Boc group allows for selective protection and deprotection of the amine, facilitating complex synthetic routes and functionalization.
特性
分子式 |
C16H21N3O3 |
|---|---|
分子量 |
303.36 g/mol |
IUPAC名 |
tert-butyl N-[2-(5-carbamoyl-1H-indol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)18-7-6-11-9-19-13-5-4-10(14(17)20)8-12(11)13/h4-5,8-9,19H,6-7H2,1-3H3,(H2,17,20)(H,18,21) |
InChIキー |
YBOONOPQIPHNIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


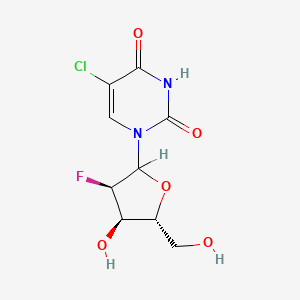
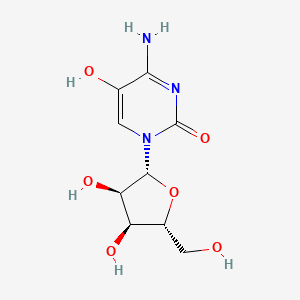
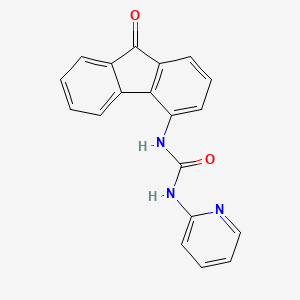

![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)
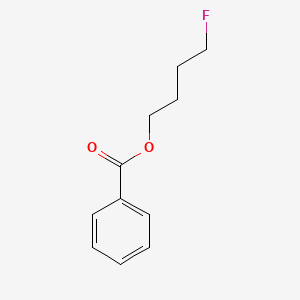
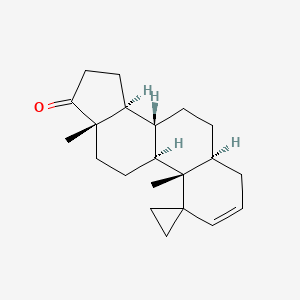
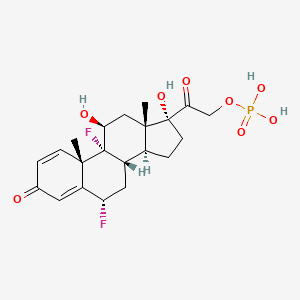
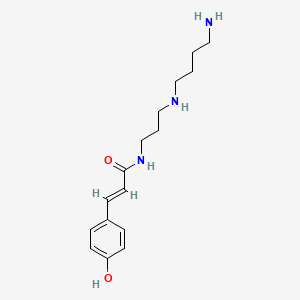
![2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester](/img/structure/B13420153.png)
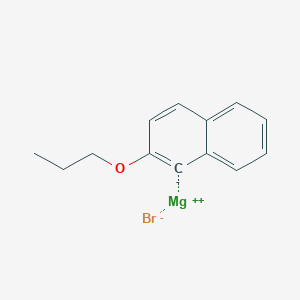
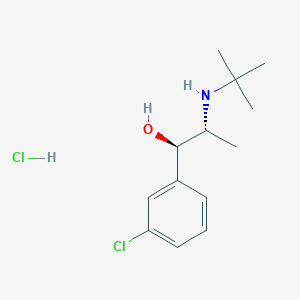
![Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B13420180.png)
